N,N'-bis(3-ethylphenyl)butanediamide
Description
N,N'-bis(3-ethylphenyl)butanediamide is a symmetrical alkanediamide derivative characterized by a central butanediamide (C₄) backbone substituted at both nitrogen atoms with 3-ethylphenyl groups.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
N,N'-bis(3-ethylphenyl)butanediamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-7-5-9-17(13-15)21-19(23)11-12-20(24)22-18-10-6-8-16(4-2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
CVRSRPYLVMRXRC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)CC |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
The biological and physicochemical properties of alkanediamides are highly influenced by two structural variables: (1) chain length (number of methylene groups in the backbone) and (2) substituent type/position on the aryl rings. Below, we analyze these factors through comparisons with key analogs.
Impact of Chain Length
a) Shorter Chain: N,N'-bis(2,3-dichlorophenyl)propanediamide (m = 3)
- Structure : Propanediamide (C₃ backbone) with 2,3-dichlorophenyl substituents .
- Activity : Propanediamides are less studied for antimycobacterial activity but may exhibit reduced efficacy compared to butanediamides due to insufficient hydrophobic interactions with targets .
b) Longer Chain: N1,N6-bis(3-ethylphenyl)hexanediamide (m = 6)
- Structure : Hexanediamide (C₆ backbone) with 3-ethylphenyl groups .
- Properties :
- Molecular weight: 352.48 g/mol (vs. ~308 g/mol for butanediamide).
- logP: 4.24 (higher lipophilicity than butanediamide, estimated logP ~4.0).
- Activity : Longer chains often reduce aqueous solubility, as seen in N,N'-diarylhexanediamides, where antialgal activity peaks at m = 6 for certain substituents (e.g., R = 4-CH3) but declines with further elongation .
c) Butanediamide (m = 4) as Optimal Chain Length
- Example : N,N'-bis(3,4-dichlorophenyl)butanediamide demonstrates potent inhibition of photosynthetic electron transport in spinach chloroplasts .
- Rationale : The C₄ backbone balances lipophilicity and solubility, enabling efficient passage through hydrophilic membrane regions while retaining target affinity.
Influence of Substituents
a) Electron-Withdrawing Groups: N,N'-bis(3,4-dichlorophenyl)butanediamide
- Structure : Butanediamide with 3,4-dichlorophenyl groups.
- Properties :
b) Hydrophilic Substituents: 2,3-Dihydroxy-N,N'-bis(aryl)butanediamides
- Example: 2,3-dihydroxy-N,N'-bis[(E)-1-(4-hydroxy-6-methyl-2-oxochromen-3-yl)ethylideneamino]butanediamide .
- Properties :
c) 3-Ethylphenyl vs. Other Aryl Groups
- 3-Ethylphenyl : Moderately lipophilic (logP ~4.0) with steric bulk from ethyl groups. This may enhance membrane permeability compared to hydrophilic analogs while avoiding excessive hydrophobicity seen in dichlorophenyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
